

Spectroscopic Profile of Vanillin-13C: A Technical Guide

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Compound of Interest		
Compound Name:	Vanillin-13C	
Cat. No.:	B030214	Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **Vanillin-13C**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and standardized experimental protocols for the characterization of this isotopically labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Vanillin-13C**. The data presented here is based on analyses in deuterated chloroform (CDCl₃) and acetone-d₆. The numbering of atoms for spectral assignment is as follows:

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Vanillin in CDCl₃ (500 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.83	S	1H	H-7 (Aldehyde)
7.44	dd, J=8.2, 1.9 Hz	1H	H-6
7.42	d, J=1.9 Hz	1H	H-2
7.04	d, J=8.2 Hz	1H	H-5
6.13	S	1H	ОН
3.97	S	3H	OCH ₃

Reference: University of Utah, Department of Chemistry[1]

Table 2: ¹³C NMR Spectroscopic Data for Vanillin in CDCl₃ (125 MHz)

Chemical Shift (δ) ppm	Assignment
191.1	C-7 (Aldehyde)
151.8	C-4
147.2	C-3
130.0	C-1
127.5	C-6
114.4	C-5
108.8	C-2
56.1	OCH₃

Note: In a **Vanillin-13C** sample, one of these signals will exhibit splitting due to ¹³C-¹³C coupling if adjacent to another ¹³C, or will be significantly enhanced in intensity if it is the site of enrichment.[1]

Experimental Protocol: NMR Spectroscopy

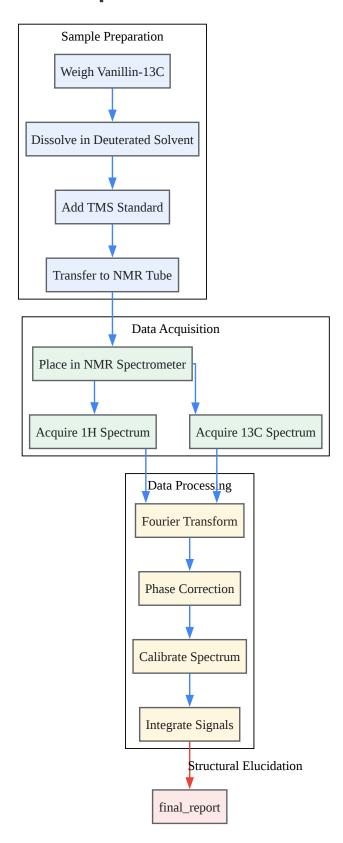


A standard protocol for obtaining NMR spectra of Vanillin-13C is as follows:

- Sample Preparation:
 - Accurately weigh 5-20 mg of Vanillin-13C.
 - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[2]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]
 - For quantitative ¹³C NMR, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) is recommended to ensure accurate signal integration.
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon atom. Ensure a sufficient relaxation delay to allow for full magnetization recovery, especially for quaternary carbons and the carbonyl carbon.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals to determine the relative number of nuclei.



Visualization: NMR Experimental Workflow



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NMR Experimental Workflow from Sample Preparation to Data Analysis.

Mass Spectrometry (MS)

Mass spectrometry of **Vanillin-13C** is crucial for confirming its molecular weight and investigating its fragmentation patterns. For a singly 13 C-labeled vanillin, the molecular weight will be 153.15 g/mol .

Data Presentation

Table 3: Electron Ionization (EI) Mass Spectrometry Data for Vanillin

m/z	Relative Intensity	Assignment
153	Variable	[M+H]+ (for Vanillin-13C)
152	High	[M] ⁺ (for unlabeled Vanillin)
151	High	[M-H] ⁺
137	High	[M-CH ₃] ⁺
124	Moderate	[M-CO]+
109	Moderate	[M-CH ₃ -CO] ⁺
81	High	[C ₆ H ₅ O] ⁺

Note: The molecular ion peak for **Vanillin-13C** will be at m/z 153. The relative intensities of fragment ions can vary depending on the instrument and experimental conditions.[3][4]

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of Vanillin-13C is as follows:

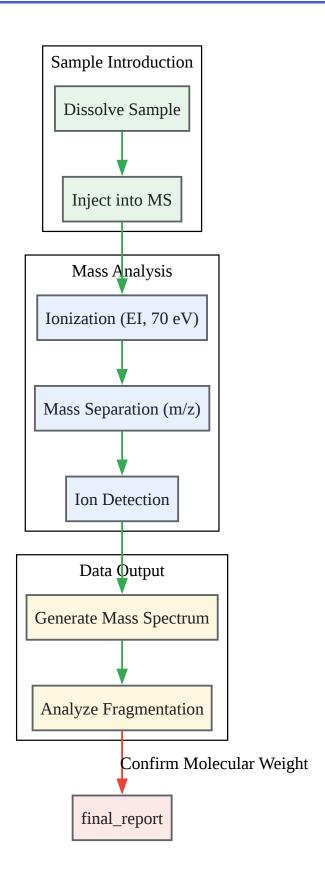
- Sample Introduction:
 - Dissolve a small amount of Vanillin-13C in a volatile solvent (e.g., methanol, dichloromethane).



- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
 - Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation.
- · Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion.

Visualization: Mass Spectrometry Experimental Workflow





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Mass Spectrometry Workflow from Sample Introduction to Spectral Analysis.



Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Vanillin-13C**. The positions of the vibrational bands are not expected to shift significantly due to the ¹³C labeling.

Data Presentation

Table 4: Key IR Absorption Bands for Vanillin

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3200-3400	Broad, Strong	O-H stretch (phenolic)
3000-3100	Medium	C-H stretch (aromatic)
2850-2960	Medium	C-H stretch (aldehyde & methoxy)
1665	Strong	C=O stretch (aldehyde)
1585, 1510	Strong	C=C stretch (aromatic ring)
1265	Strong	C-O stretch (aryl ether)
1155	Strong	C-O stretch (phenolic)

Reference: ChemRxiv[5]

Experimental Protocol: IR Spectroscopy

A typical protocol for acquiring an IR spectrum of solid Vanillin-13C is:

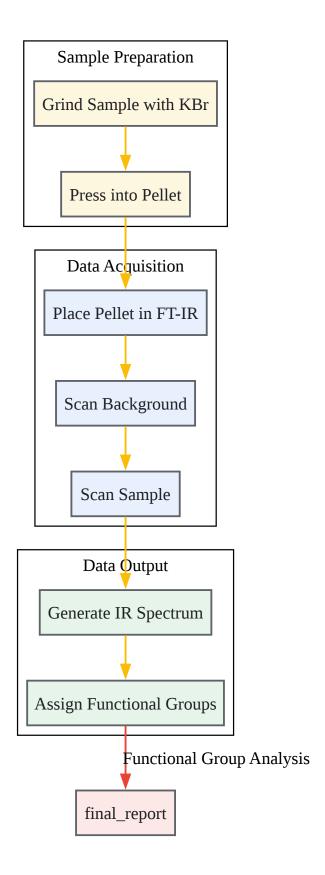
- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of Vanillin-13C with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:



- Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- \circ Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Spectroscopy Experimental Workflow





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IR Spectroscopy Workflow from Sample Preparation to Spectral Interpretation.



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References

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